1,2-Benzisothiazole-3-acetamide
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Overview
Description
1,2-Benzisothiazole-3-acetamide is a chemical compound that contains 22 bonds in total, including 14 non-H bonds, 11 multiple bonds, 2 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amide (aliphatic), and 1 Isothiazole .
Synthesis Analysis
Benzothiazole derivatives have been synthesized for various purposes. For instance, 14 new benzothiazoles were designed and synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives through a multi-step procedure . A simple method for the synthesis of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, an interesting precursor for the preparation of a series of 3,5-disubstituted benzoxazoles, was also described .
Molecular Structure Analysis
The molecular structure of 1,2-Benzisothiazole-3-acetamide was established by elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR and IR spectroscopy, and mass spectrometry . The 3D structure of the compound can be viewed using Java or Javascript .
Chemical Reactions Analysis
There are several synthetic protocols for the synthesis of 3-substituted 1,2-benzisoxazoles . Pentane-2,4-dione reacts with 3-chloro-1,2-benzisothiazole in the presence of sodium ethoxide to form 2-acetyl-3-aminobenzo .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2-Benzisothiazole-3-acetamide can be found in the databases of the European Chemical Agency (ECHA) .
Scientific Research Applications
- 1,2-Benzisothiazole-3-acetamide derivatives have shown potential as analgesics . Researchers investigate their ability to alleviate pain through interactions with specific receptors or modulation of pain pathways.
- Some 1,2-benzisothiazole derivatives exhibit anticonvulsant properties . Scientists explore their effects on neuronal excitability and seizure control, aiming to develop novel antiepileptic drugs.
- Certain 1,2-benzisothiazole compounds have demonstrated antipsychotic activity . Investigations focus on their impact on neurotransmitter systems and receptor binding profiles.
- Researchers study 1,2-benzisothiazole derivatives for their potential as anticancer agents . These compounds may inhibit tumor growth, induce apoptosis, or interfere with cancer cell signaling pathways.
- 1,2-Benzisothiazole-3-acetamide derivatives are evaluated for antimicrobial efficacy . Their antibacterial and antifungal properties could lead to new therapeutic agents.
- These compounds exhibit affinity for serotonergic and dopaminergic receptors . Investigating their binding profiles helps understand their neurological effects.
Analgesic Properties
Anticonvulsant Activity
Antipsychotic Potential
Anticancer Research
Antimicrobial Applications
Serotonergic and Dopaminergic Receptor Affinity
Additionally, while not directly related to 1,2-benzisothiazole-3-acetamide, it’s worth noting that acrylate copolymers containing 3-oxo-N-allyl-1,2-benzisothiazole-2(3H)-carboxamide monomers have been synthesized for various applications . These copolymers find use in materials science, coatings, and adhesives.
Mechanism of Action
Target of Action
1,2-Benzisothiazole-3-acetamide, also known as Benzisothiazolinone (BIT), is an organic compound that is widely used as a preservative and antimicrobial . The primary targets of BIT are microorganisms such as bacteria, fungi, and yeasts . It acts as a microbicide and fungicide, inhibiting the growth of these organisms .
Mode of Action
BIT’s mode of action is primarily as a microbicide and fungicide . It interacts with the microorganisms, disrupting their normal functions and preventing their growth
Biochemical Pathways
The biochemical pathways affected by BIT are those involved in the growth and reproduction of microorganisms . By inhibiting these pathways, BIT prevents the proliferation of bacteria, fungi, and yeasts, thereby acting as a preservative .
Pharmacokinetics
It is known that bit is used in concentrations between 50 and 500 ppm in various applications . Its bioavailability would depend on the specific application and the environment in which it is used.
Result of Action
The result of BIT’s action is the inhibition of growth of microorganisms, thereby preserving the integrity of the products in which it is used . This includes a wide range of products such as emulsion paints, caulks, varnishes, adhesives, inks, and photographic processing solutions .
Action Environment
The action of BIT can be influenced by environmental factors such as temperature, pH, and the presence of other substances . For example, in paints, it is commonly used alone or as a mixture with methylisothiazolinone . The efficacy and stability of BIT can also be affected by these factors.
Future Directions
Benzisoxazole derivatives have shown promising results in the treatment of Alzheimer’s disease . They have also been used as precursors for the preparation of previously inaccessible 3,5-disubstituted 1,2-benzisoxazoles . These findings suggest that benzisoxazole derivatives, including 1,2-Benzisothiazole-3-acetamide, may have potential applications in drug discovery and development.
properties
IUPAC Name |
2-(1,2-benzothiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c10-9(12)5-7-6-3-1-2-4-8(6)13-11-7/h1-4H,5H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVKQLQOVISMEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Benzisothiazole-3-acetamide | |
CAS RN |
29273-65-2 |
Source
|
Record name | 2-(1,2-benzisothiazol-3-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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